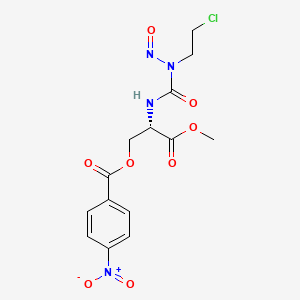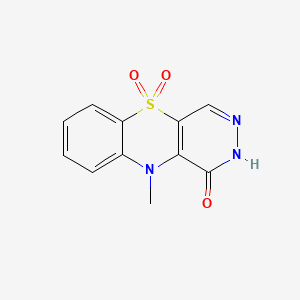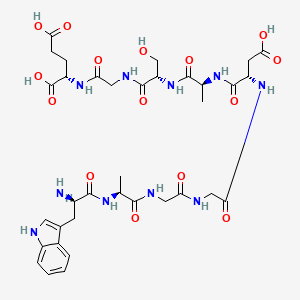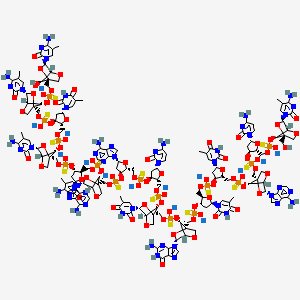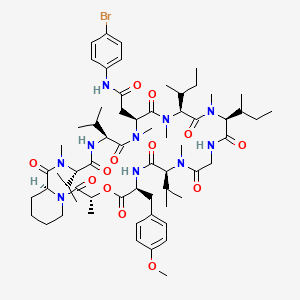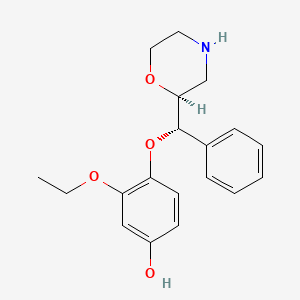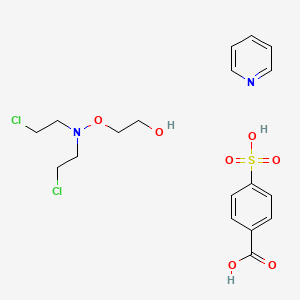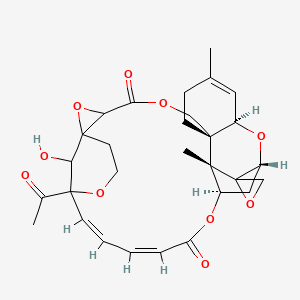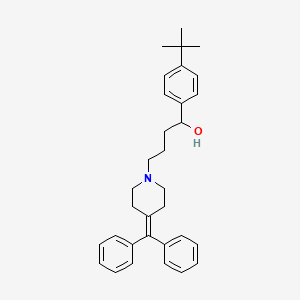
Wyq8H3Y2T5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol (Wyq8H3Y2T5) is a synthetic organic molecule with a complex structure It is characterized by the presence of a piperidine ring, a butanol chain, and a diphenylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Butanol Chain: The butanol chain is introduced via a nucleophilic substitution reaction.
Introduction of the Diphenylmethylene Group: This step involves a Friedel-Crafts alkylation reaction to attach the diphenylmethylene group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanol chain, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butanol chain can yield ketones, while substitution reactions can introduce halogen or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol
- Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt
Uniqueness
What sets (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol apart from similar compounds is its unique combination of structural features. The presence of the piperidine ring, butanol chain, and diphenylmethylene group provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
93052-68-7 |
|---|---|
Molekularformel |
C32H39NO |
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
4-(4-benzhydrylidenepiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol |
InChI |
InChI=1S/C32H39NO/c1-32(2,3)29-18-16-25(17-19-29)30(34)15-10-22-33-23-20-28(21-24-33)31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,30,34H,10,15,20-24H2,1-3H3 |
InChI-Schlüssel |
LPDBSIRBODZKKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



